Proglumetacin-d4 Dioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Proglumetacin-d4 Dioxalate is a non-steroidal anti-inflammatory drug (NSAID) known for its potent anti-inflammatory and analgesic properties. It is a deuterated form of Proglumetacin, which means that some of the hydrogen atoms in the molecule are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Proglumetacin-d4 Dioxalate involves multiple steps, starting from the basic structure of Proglumetacin. The process includes the introduction of deuterium atoms into the molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium. The final step involves the formation of the dioxalate salt, which enhances the stability and solubility of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of high-purity deuterated reagents is crucial to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Proglumetacin-d4 Dioxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions often result in halogenated derivatives .
Scientific Research Applications
Proglumetacin-d4 Dioxalate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in cellular and molecular biology to investigate the effects of deuterium on biological systems.
Medicine: Utilized in pharmacological studies to understand the metabolism and pharmacokinetics of NSAIDs.
Industry: Applied in the development of new drugs and therapeutic agents .
Mechanism of Action
Proglumetacin-d4 Dioxalate exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: Another NSAID with similar anti-inflammatory properties.
Proglumide: A drug with antisecretory effects, often used in combination with Proglumetacin.
Diclofenac: A widely used NSAID with potent anti-inflammatory and analgesic effects
Uniqueness
Proglumetacin-d4 Dioxalate is unique due to its deuterium labeling, which enhances its stability and alters its metabolic profile. This makes it particularly useful in research settings where precise control over metabolic pathways is required .
Properties
CAS No. |
1346597-85-0 |
---|---|
Molecular Formula |
C48H60ClN5O12 |
Molecular Weight |
938.505 |
IUPAC Name |
3-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxy-1,1,2,2-tetradeuterioethyl]piperazin-1-yl]propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate;oxalic acid |
InChI |
InChI=1S/C46H58ClN5O8.C2H2O4/c1-5-21-51(22-6-2)46(57)40(48-44(55)34-11-8-7-9-12-34)18-20-42(53)59-29-10-23-49-24-26-50(27-25-49)28-30-60-43(54)32-38-33(3)52(41-19-17-37(58-4)31-39(38)41)45(56)35-13-15-36(47)16-14-35;3-1(4)2(5)6/h7-9,11-17,19,31,40H,5-6,10,18,20-30,32H2,1-4H3,(H,48,55);(H,3,4)(H,5,6)/i28D2,30D2; |
InChI Key |
PXDVAHRYYJUKDC-OHPGHNMMSA-N |
SMILES |
CCCN(CCC)C(=O)C(CCC(=O)OCCCN1CCN(CC1)CCOC(=O)CC2=C(N(C3=C2C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)Cl)C)NC(=O)C5=CC=CC=C5.C(=O)(C(=O)O)O |
Synonyms |
1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid 2-[4-[3-[[4-(Benzoylamino)-5-(dipropylamino)-1,5-dioxopentyl]oxy]propyl]-1-piperazinyl]ethyl-d4 Ester Dioxalate; (+/-)-Proglumetacin-d4 Dioxalate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.